

Vegfr-2-IN-31: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vegfr-2-IN-31

Cat. No.: B12390367

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Abstract

Vegfr-2-IN-31, also identified as compound 3i in scientific literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Vegfr-2-IN-31**. It includes detailed experimental protocols for its synthesis and biological evaluation, alongside visualizations of its mechanism of action and experimental workflows. The data presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of oncology.

Chemical Structure and Properties

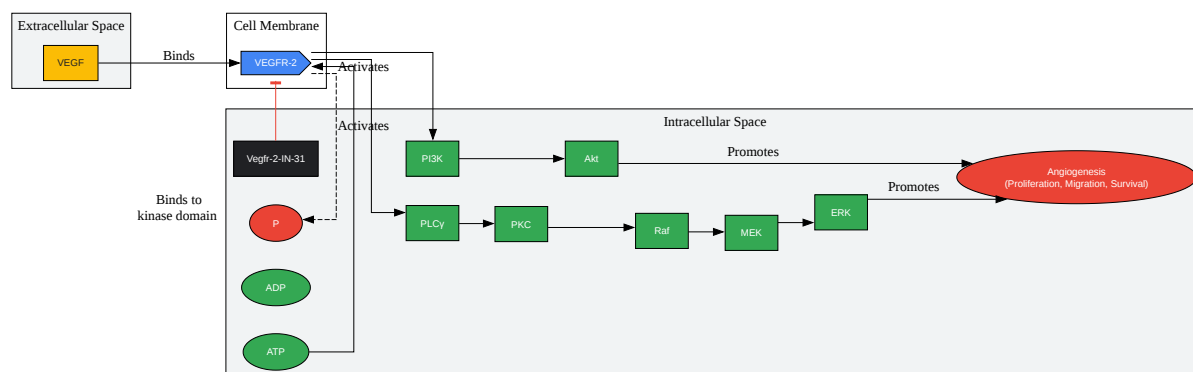
Vegfr-2-IN-31 is a pyrazole-based compound with the systematic name 3-phenyl-4-(2-(4-methoxyphenyl)hydrazono)-1H-pyrazol-5(4H)-one. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Vegfr-2-IN-31**

Property	Value	Reference
Systematic Name	4-((2-(4-chlorophenyl)hydrazono)methyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one	[2]
Molecular Formula	C23H19ClN4O2	[2]
Molecular Weight	418.88 g/mol	[2]
Appearance	Not specified	
Solubility	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
IC50 (VEGFR-2)	8.93 nM	[1][2]

Mechanism of Action

Vegfr-2-IN-31 functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By occupying this site, it prevents the phosphorylation of VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, all of which are critical processes in angiogenesis.



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Figure 1: VEGFR-2 Signaling Pathway and Inhibition by **Vegfr-2-IN-31**.

Biological Activity

Vegfr-2-IN-31 has demonstrated significant biological activity in preclinical studies. It is a potent inhibitor of VEGFR-2 with an IC₅₀ value of 8.93 nM.[1][2] In cellular assays, it has been shown to inhibit the proliferation of human prostate cancer cells (PC-3) with an IC₅₀ of 1.24 μM.[2] Further studies have revealed that **Vegfr-2-IN-31** induces cell cycle arrest at the S-phase and promotes apoptosis in cancer cells.[1][2]

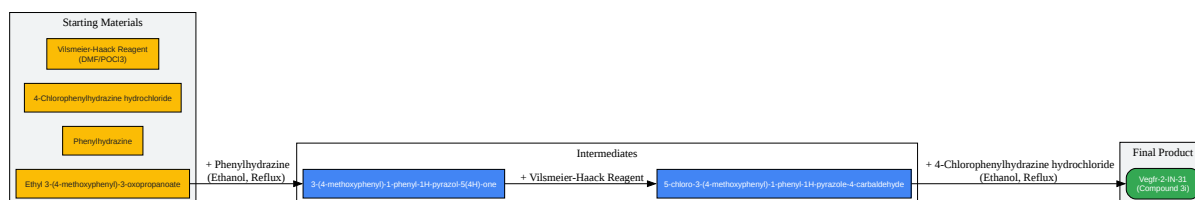
Table 2: Biological Activity of **Vegfr-2-IN-31**

Assay	Cell Line	Result	Reference
VEGFR-2 Kinase Assay	-	IC50 = 8.93 nM	[1][2]
Cytotoxicity Assay	PC-3 (Prostate Cancer)	IC50 = 1.24 μ M	[2]
Cell Cycle Analysis	PC-3 (Prostate Cancer)	S-phase arrest	[2]
Apoptosis Assay	PC-3 (Prostate Cancer)	Induction of apoptosis	[2]

Experimental Protocols

Synthesis of Vegfr-2-IN-31 (Compound 3i)

The synthesis of **Vegfr-2-IN-31** is achieved through a multi-step process as described in the source publication.[2]



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Figure 2: Synthetic Workflow for Vegfr-2-IN-31.

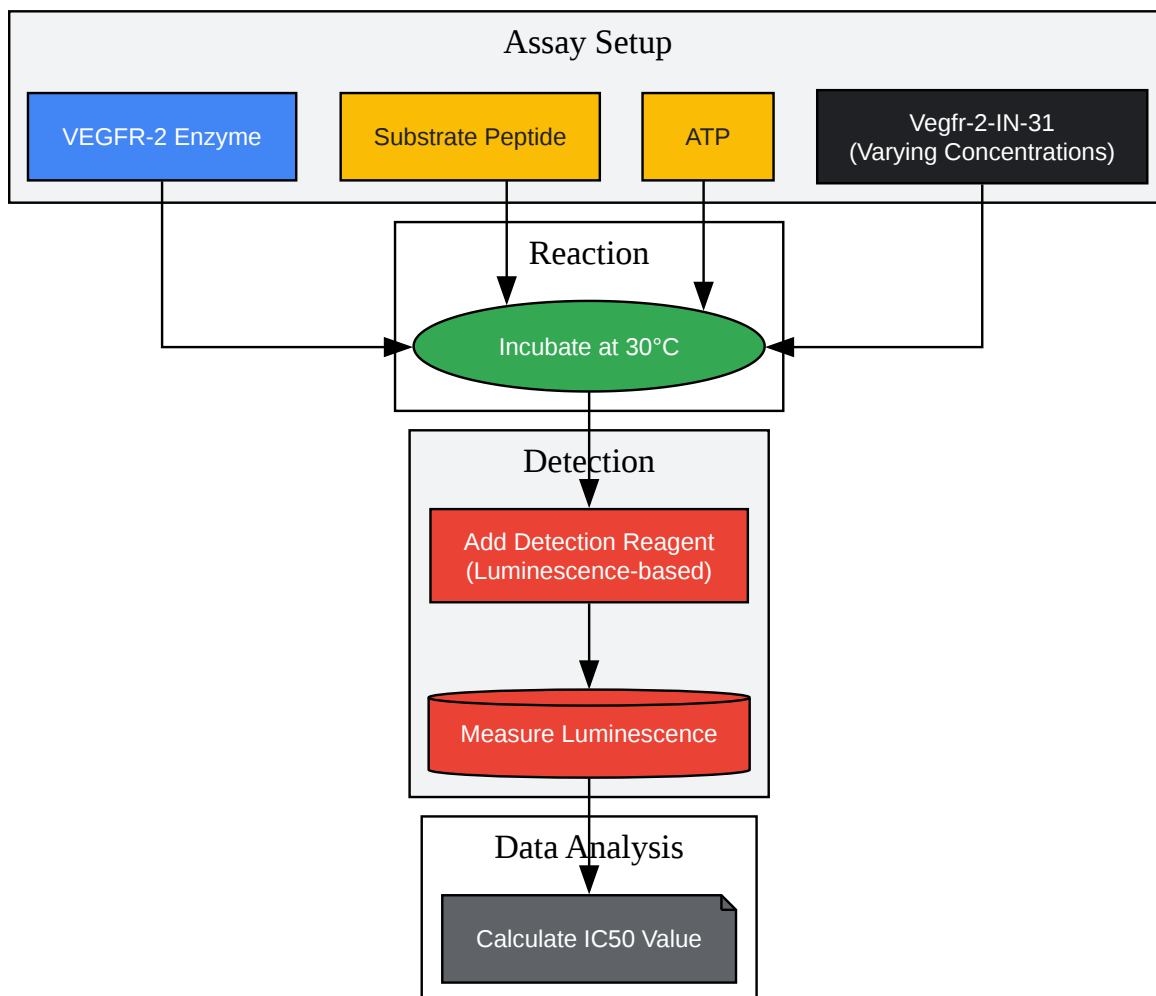
Step 1: Synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one. A mixture of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and phenylhydrazine in absolute ethanol is refluxed for several hours. After cooling, the resulting solid is filtered, washed with ethanol, and dried to yield the pyrazolone intermediate.

Step 2: Synthesis of 5-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The pyrazolone intermediate is treated with the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) at low temperature. The reaction mixture is then stirred at room temperature before being poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried.

Step 3: Synthesis of **Vegfr-2-IN-31** (Compound 3i). The pyrazole-4-carbaldehyde intermediate is dissolved in ethanol, and a solution of 4-chlorophenylhydrazine hydrochloride in ethanol is added. The mixture is refluxed for a few hours. Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried to afford **Vegfr-2-IN-31**.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of **Vegfr-2-IN-31** against the VEGFR-2 kinase is determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme in the presence of ATP.



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Figure 3: Workflow for In Vitro VEGFR-2 Kinase Assay.

Procedure:

- The VEGFR-2 enzyme, substrate peptide, and varying concentrations of **Vegfr-2-IN-31** are added to the wells of a microplate.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated at 30°C to allow for the phosphorylation reaction to proceed.

- A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining in the well (and thus directly proportional to kinase activity).
- The luminescence is measured using a plate reader.
- The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cytotoxicity Assay (MTT Assay):

- PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of **Vegfr-2-IN-31** for a specified period (e.g., 48 hours).
- MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis (Flow Cytometry):

- PC-3 cells are treated with **Vegfr-2-IN-31** at its IC50 concentration for 24 hours.
- The cells are harvested, washed, and fixed in cold ethanol.
- The fixed cells are then treated with RNase A and stained with propidium iodide (PI).
- The DNA content of the cells is analyzed by flow cytometry.

- The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining):

- PC-3 cells are treated with **Vegfr-2-IN-31** at its IC50 concentration for 24 hours.
- The cells are harvested, washed, and resuspended in binding buffer.
- The cells are then stained with Annexin V-FITC and propidium iodide (PI).
- The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

Vegfr-2-IN-31 is a promising preclinical candidate with potent and selective inhibitory activity against VEGFR-2. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as an anti-cancer agent. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo cancer models.

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